Regioisomeric Identity as a Primary Determinant of Biological Activity
The compound's regioisomeric identity is its most fundamental differentiator. While other pyrrolidinyl-pyrimidine regioisomers exist (e.g., 4-(Pyrrolidin-3-yl)pyrimidine, CAS 1256787-24-0, or 5-(Pyrrolidin-3-yl)pyrimidine, CAS 944900-54-5), the 2-position linkage in the target compound creates a distinct vector for the secondary amine, which is specifically required for the SAR in PDE10 inhibitors described in patent US20110160206A1 [1]. The patent data does not provide a quantitative head-to-head comparison of regioisomers; however, the SAR analysis classifies this 2-substituted pattern as an enabling structural feature for achieving inhibitory effects against PDE10, a specification that the 4- and 5-substituted analogs cannot meet [1].
| Evidence Dimension | Regioisomeric Configuration (2- vs 4- vs 5- substitution) |
|---|---|
| Target Compound Data | 2-(Pyrrolidin-3-yl)pyrimidine (CAS 944900-11-2) |
| Comparator Or Baseline | 4-(Pyrrolidin-3-yl)pyrimidine (CAS 1256787-24-0) and 5-(Pyrrolidin-3-yl)pyrimidine (CAS 944900-54-5) |
| Quantified Difference | Not applicable (Structural exclusivity for claimed biological activity) |
| Conditions | Claimed in patent literature (US20110160206A1) for PDE10 inhibitory applications [1] |
Why This Matters
This evidence confirms that for research programs following the SAR outlined in the referenced PDE10 patent portfolio, only the 2-substituted regioisomer is structurally relevant; procurement of an alternative regioisomer would yield a chemically distinct entity with no defined utility in that context.
- [1] US20110160206A1 - Tri-substituted pyrimidine compounds and their use as pde10 inhibitors. (2011). United States Patent and Trademark Office. View Source
